

# An In-depth Technical Guide to 6-Methylbenzo[b]thiophene

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## Compound of Interest

Compound Name: 6-Methylbenzo[b]thiophene

Cat. No.: B097776

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## Introduction

**6-Methylbenzo[b]thiophene** is a heterocyclic aromatic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. As a derivative of benzo[b]thiophene, a structural motif present in numerous biologically active molecules and functional materials, understanding its fundamental properties is crucial for its application and further development. This guide provides a comprehensive overview of the core physicochemical properties of **6-Methylbenzo[b]thiophene**, focusing on its molecular weight and chemical formula, supported by data from reputable chemical suppliers and databases.

## Core Physicochemical Properties

The foundational characteristics of a chemical compound are its molecular formula and molecular weight. These identifiers are essential for stoichiometric calculations, analytical characterizations, and database referencing.

## Molecular Formula and Weight

The molecular formula for **6-Methylbenzo[b]thiophene** is  $C_9H_8S$ .<sup>[1][2][3][4]</sup> This formula indicates that each molecule is composed of nine carbon atoms, eight hydrogen atoms, and one sulfur atom.

The molecular weight of **6-Methylbenzo[b]thiophene** is approximately 148.22 g/mol .<sup>[1][3][5]</sup> Minor variations in this value may be reported by different sources due to the use of different isotopic abundance values in the calculation. For instance, some sources may cite the molecular weight as 148.23 g/mol .<sup>[2][6]</sup>

## Structural Representation and Identification

The structure of **6-Methylbenzo[b]thiophene** consists of a benzene ring fused to a thiophene ring, with a methyl group substituted at the 6-position of the bicyclic system.

Figure 1: Molecular structure of **6-Methylbenzo[b]thiophene**.

This compound is also known by several synonyms, including:

- 6-Methyl-1-benzothiophene<sup>[3][5]</sup>
- 6-Methylthianaphthene<sup>[3][5]</sup>
- Benzo[b]thiophene, 6-methyl-<sup>[1][3]</sup>

The Chemical Abstracts Service (CAS) registry number for **6-Methylbenzo[b]thiophene** is 16587-47-6.<sup>[1][2][3]</sup> This unique identifier is crucial for unambiguous identification in databases and literature.

## Tabulated Physicochemical Data

For ease of reference, the key physicochemical properties of **6-Methylbenzo[b]thiophene** are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C <sub>9</sub> H <sub>8</sub> S	ChemScene[1], CP Lab Safety[2], ChemicalBook[3]
Molecular Weight	148.22 g/mol	ChemScene[1], ChemicalBook[3], Cheméo[5]
148.23 g/mol	CP Lab Safety[2], PubChem[6]	
CAS Number	16587-47-6	ChemScene[1], CP Lab Safety[2], ChemicalBook[3]
IUPAC Name	6-methyl-1-benzothiophene	PubChem[6]
Appearance	White to off-white solid	ChemicalBook[3]
Melting Point	42.0-42.5 °C	ChemicalBook[3]
Boiling Point	110-115 °C at 13 Torr	ChemicalBook[3]
SMILES	<chem>CC1=CC2=C(C=C1)C=CS2</chem>	ChemScene[1], PubChem[6]
InChIKey	WOGMIMNVXACKEB-UHFFFAOYSA-N	Cheméo[5], PubChem[6]

## Experimental Protocols and Considerations

While this guide focuses on the fundamental properties, it is important for researchers to consider the experimental context in which these values are determined and utilized.

### Molecular Weight Determination

The molecular weight of **6-Methylbenzo[b]thiophene** is typically confirmed using mass spectrometry.

Protocol: Mass Spectrometry Analysis

- Sample Preparation: Dissolve a small amount of **6-Methylbenzo[b]thiophene** in a suitable volatile solvent (e.g., methanol or dichloromethane).

- Instrumentation: Utilize a mass spectrometer, such as one equipped with an electron ionization (EI) source, which is common for small, relatively non-polar molecules.
- Analysis: Introduce the sample into the instrument. The resulting mass spectrum will show a molecular ion peak ( $M^+$ ) corresponding to the molecular weight of the compound. For **6-Methylbenzo[b]thiophene**, this peak would be expected at an  $m/z$  (mass-to-charge ratio) of approximately 148.
- Interpretation: The presence of a prominent peak at  $m/z$  148 would confirm the molecular weight. Fragmentation patterns can also provide structural information.

The choice of ionization technique is critical. While EI is a standard method, softer ionization techniques like electrospray ionization (ESI) or chemical ionization (CI) could be employed if fragmentation is a concern, although they are less common for this type of compound.

## Conclusion

This technical guide has detailed the core molecular properties of **6-Methylbenzo[b]thiophene**, specifically its molecular weight and formula. The provided data, consolidated from various chemical databases, offers a reliable foundation for researchers and professionals in drug development and materials science. Accurate knowledge of these fundamental parameters is the first step in any rigorous scientific investigation or application involving this compound.

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